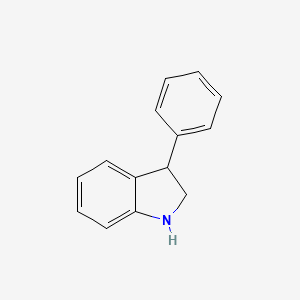

3-phenyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-9,13,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBKGXQZXZXBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448783 | |

| Record name | 3-phenyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62236-19-5 | |

| Record name | 3-phenyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Phenyl 2,3 Dihydro 1h Indole and Its Derivatives

Classical and Contemporary Approaches to Dihydroindole Ring Formation

The construction of the dihydroindole (indoline) ring is a foundational step, achievable through various synthetic routes. These methods range from historic name reactions adapted for dihydroindole synthesis to modern, highly efficient catalytic processes.

Fischer Indolization and its Variants for Dihydroindoles

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for constructing indole rings. wikipedia.orgwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde. wikipedia.orgchegg.com

The general mechanism proceeds through several key steps:

Hydrazone Formation: An arylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

smolecule.comsmolecule.com-Sigmatropic Rearrangement: A smolecule.comsmolecule.com-sigmatropic rearrangement (a Claisen-type rearrangement) occurs, which is the crucial bond-forming step.

Cyclization and Aromatization: The intermediate then undergoes cyclization and loses a molecule of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

While the classical Fischer synthesis yields an aromatic indole, the dihydroindole (indoline) can be obtained by subsequent reduction of the indole C2-C3 double bond. researchgate.net Alternatively, certain variations of the Fischer synthesis can be controlled to directly or indirectly yield dihydroindole structures. For instance, the choice of catalyst, which can include Brønsted acids like HCl and H₂SO₄ or Lewis acids like ZnCl₂, and reaction conditions can influence the outcome. wikipedia.org The synthesis of 3-phenylindole, the direct precursor to 3-phenyl-2,3-dihydro-1H-indole, is readily achieved using the Fischer method by reacting phenylhydrazine (B124118) with phenylacetaldehyde (B1677652). chegg.com

Reductive Interrupted Fischer Indolization Mechanisms

A modern and powerful variant of the classical method is the interrupted Fischer indolization. This strategy allows for the rapid assembly of complex, fused indoline (B122111) scaffolds by intercepting a key intermediate in the Fischer pathway before aromatization occurs. In this process, an arylhydrazine is reacted with a carbonyl compound that contains a tethered nucleophile.

The proposed mechanism involves the formation of the standard enamine intermediate, which undergoes the characteristic smolecule.comsmolecule.com-sigmatropic rearrangement. However, the resulting transient indolenine is then trapped intramolecularly by the tethered nucleophile. This "interruption" of the standard pathway prevents the elimination of ammonia and the subsequent aromatization to an indole, instead forming a fused indoline ring system. This method is particularly valuable for creating products with quaternary stereocenters.

A further advancement is the reductive interrupted Fischer indolization . In this one-pot sequence, the indolenine intermediate formed after the sigmatropic rearrangement and cyclization is reduced in situ. For example, treatment of a phenylhydrazine and a suitable ketolactone with trifluoroacetic acid (TFA) can lead to the indolenine, which is then reduced by adding a reducing agent like triethylsilane, affording the stable dihydroindole product in high yield. This process efficiently generates complex pentacyclic dihydroindole frameworks.

Targeted Synthesis of this compound Core Structure

The most direct route to this compound involves the synthesis of its aromatic precursor, 3-phenyl-1H-indole, followed by reduction of the pyrrole (B145914) ring.

Multi-step Synthetic Sequences

A common and reliable multi-step synthesis for this compound is a two-step process:

Step 1: Fischer Indole Synthesis of 3-Phenyl-1H-indole: This precursor is synthesized by reacting phenylhydrazine with phenylacetaldehyde in the presence of an acid catalyst, such as zinc chloride in ethanol (B145695). The mixture is heated to facilitate the condensation and subsequent cyclization to yield 3-phenyl-1H-indole. chegg.com

Step 2: Reduction to this compound: The resulting 3-phenylindole is then reduced to the corresponding dihydroindole. A classical method for this reduction uses a metal-acid system, such as zinc dust in aqueous hydrochloric acid. prepchem.com Modern catalytic hydrogenation methods, using catalysts like iridium complexes or triarylboranes, are also highly effective for the hydrogenation of substituted indoles to indolines. chinesechemsoc.orgchinesechemsoc.orgnih.gov

| Step | Reaction | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Fischer Indole Synthesis | Phenylhydrazine, Phenylacetaldehyde, ZnCl₂ | Ethanol, 100°C | 3-Phenyl-1H-indole |

| 2 | Reduction | Zinc dust, Hydrochloric acid (20% aq.) | 60-100°C | This compound |

Specific Precursors and Reaction Conditions

The synthesis of the target compound relies on readily available precursors and well-established reaction conditions.

Precursors:

Phenylhydrazine: The source of the benzene (B151609) ring and the indole nitrogen.

Phenylacetaldehyde: Provides the C2 and C3 atoms of the indole ring, along with the C3-phenyl substituent.

Reaction Conditions for Synthesis of 3-phenylindoline from 3-phenylindole: prepchem.com

Reactant: 3-Phenyl-1H-indole

Reducing System: Zinc dust and 20% aqueous hydrochloric acid.

Procedure: The 3-phenylindole is suspended in the HCl solution at 60°C. Zinc dust is added portion-wise over approximately 45 minutes. The reaction is then heated to 100°C for one hour.

Workup: After hot filtration, the aqueous solution is made basic with sodium hydroxide, and the product is extracted with ether. Purification is typically achieved via column chromatography.

| Precursor | Role in Synthesis | Structure |

|---|---|---|

| Phenylhydrazine | Forms the benzene and N1 portion of the indole ring | C₆H₅NHNH₂ |

| Phenylacetaldehyde | Forms the C2-C3 bond and provides the C3-phenyl group | C₆H₅CH₂CHO |

| 3-Phenyl-1H-indole | Direct precursor for reduction to the target compound | C₁₄H₁₁N |

Derivatization and Functionalization Strategies at Key Positions

Once the this compound core is synthesized, it can be further modified at several key positions to generate a library of derivatives. The most common sites for functionalization are the indole nitrogen (N1), the C2 position, and the aromatic rings.

N-Functionalization: The secondary amine of the dihydroindole ring is a nucleophilic site that can be readily alkylated or acylated. For instance, reaction with various haloalkanes in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) can introduce a range of substituents at the N1 position. nih.gov

C2-Functionalization: While the C3 position is blocked by the phenyl group, the C2 methylene (B1212753) group can be a site for functionalization, although this often requires more complex strategies starting from oxidized precursors like 2-oxindoles.

Aromatic Ring Substitution: Both the benzo portion of the dihydroindole and the C3-phenyl ring can undergo electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups such as nitro, halo, or acyl groups, which can then be further transformed. For example, nitration followed by reduction can install an amino group, providing another handle for derivatization. Direct C-H functionalization methods using palladium catalysis have also emerged as powerful tools for arylating the indole core. nih.gov

N-Alkylation and N-Arylation Approaches

Modification of the nitrogen atom of the 3-phenylindoline scaffold is a common strategy to introduce structural diversity and modulate the properties of the resulting compounds.

N-Alkylation: The nucleophilic nitrogen of the indoline ring can be readily alkylated using various alkylating agents. For instance, N-alkylation of 2-phenylindoline (B1614884) can be achieved with alkyl halides, such as cyclopropylmethyl bromide or allyl bromide, in the presence of a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF). arkat-usa.org Subsequent functionalization, such as acetoxylation, can then be performed. arkat-usa.org Another approach involves the dehydrogenative alkylation of indolines using alcohols as alkylating reagents, catalyzed by a manganese complex. This method offers a greener alternative to the use of alkyl halides. organic-chemistry.org Depending on the reaction conditions, this catalytic system can selectively provide either N-alkylated or C3-alkylated indoles. organic-chemistry.org

N-Arylation: The introduction of an aryl group at the nitrogen atom is typically achieved through cross-coupling reactions. The Buchwald-Hartwig amination is a powerful tool for this transformation, utilizing palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands to couple indolines with aryl halides (iodides, bromides, and chlorides) and triflates. organic-chemistry.orgorganic-chemistry.org Copper-catalyzed N-arylation reactions have also been developed, offering a complementary approach. For example, copper(I) iodide (CuI) in the presence of ligands like N,N'-dimethylethylenediamine (DMED) can catalyze the N-arylation of indoles. benthamdirect.com L-methionine has also been reported as an effective ligand for copper-catalyzed C-N cross-couplings. organic-chemistry.orgorganic-chemistry.org

Here is a data table summarizing some N-alkylation and N-arylation approaches:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, NaH, DMF | N-Alkyl-3-phenylindoline | arkat-usa.org |

| Dehydrogenative N-Alkylation | Alcohol, Manganese catalyst | N-Alkyl-3-phenylindole | organic-chemistry.org |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Pd catalyst, phosphine ligand | N-Aryl-3-phenylindoline | organic-chemistry.orgorganic-chemistry.org |

Substitutions on the Phenyl Moiety

Introducing substituents onto the C3-phenyl ring is crucial for structure-activity relationship studies and for fine-tuning the electronic and steric properties of the molecule. These substitutions are often incorporated by using appropriately substituted starting materials in the synthesis of the 3-phenylindoline core.

For example, in the synthesis of 3-phenylindole derivatives via the Fischer indole synthesis, substituted phenylhydrazines can be reacted with propiophenone (B1677668) to introduce substituents on what will become the N-phenyl group of the final product. tandfonline.com Similarly, substitutions on the phenyl ring at the 3-position can be achieved by starting with a substituted acetophenone (B1666503) or a related ketone in a Fischer indole synthesis or a similar cyclization reaction.

Direct functionalization of the C3-phenyl ring of a pre-formed 3-phenylindoline is less common and can be challenging due to competing reactions on the electron-rich dihydroindole ring. However, modern cross-coupling methodologies could potentially be applied if a suitable handle, such as a halogen, is present on the phenyl ring.

Modifications at the Dihydroindole Ring

Functionalization of the dihydroindole ring, apart from N-alkylation/arylation, offers another avenue for creating diverse derivatives. This can involve substitutions on the benzene ring of the indoline core or at the C2 position.

Substitution on the Benzene Ring: Electrophilic aromatic substitution reactions on the dihydroindole ring can introduce various functional groups. The position of substitution is directed by the activating effect of the nitrogen atom and any existing substituents. For instance, the synthesis of 5-bromo-substituted 2-indolinones has been reported, which can then be used to generate more complex derivatives. brieflands.com

Modification at the C2 and C3 Positions: While the focus is on 3-phenylindoline, it's relevant to mention that modifications at the C2 and C3 positions of the indoline core are central to many synthetic strategies. For example, the reaction of indoles with nitrostyrene (B7858105) in the presence of phosphorous acid leads to spiro[indole-3,5'-isoxazoles], which can be subsequently converted to 3-amino-2-arylindoles. mdpi.com The reactivity of N-acylindoles as electrophiles allows for the introduction of a phenyl group at the C2 or C3 position through reaction with benzene in the presence of a Lewis acid like aluminum chloride. researchgate.net

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of 3-phenylindolines and their derivatives. Both transition metal catalysis and organocatalysis have been successfully employed to construct and functionalize this important heterocyclic scaffold.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are extensively used in the synthesis of indolines and their derivatives through various cross-coupling and cyclization reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in C-N and C-C bond-forming reactions. The Buchwald-Hartwig amination, as mentioned earlier, is a prime example of a palladium-catalyzed N-arylation of indolines. organic-chemistry.orgorganic-chemistry.org Palladium can also catalyze the N-arylation of indoles with a range of aryl halides and triflates using bulky phosphine ligands. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular C-H amination of 2-vinylanilines provides a route to indoline derivatives. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative to palladium for certain transformations. Copper-catalyzed N-arylation of indoles and other N-heterocycles is a well-established method. organic-chemistry.org For example, CuI with ligands like L-methionine or DMED can effectively promote the coupling of indoles with aryl halides. organic-chemistry.orgorganic-chemistry.orgbenthamdirect.com A decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides has also been developed using a Cu2O catalyst. organic-chemistry.org

A summary of transition metal-catalyzed reactions is provided in the table below:

| Metal Catalyst | Reaction Type | Substrates | Ligand/Additive | Reference |

|---|---|---|---|---|

| Palladium | N-Arylation | Indolines, Aryl halides/triflates | Bulky phosphines | organic-chemistry.orgorganic-chemistry.org |

| Palladium | Intramolecular C-H Amination | 2-Vinylanilines | - | organic-chemistry.org |

| Copper | N-Arylation | Indoles, Aryl halides | L-methionine, DMED | organic-chemistry.orgorganic-chemistry.orgbenthamdirect.com |

Organocatalysis and Biocatalysis for Dihydroindole Formation

While transition metal catalysis is dominant, organocatalysis and biocatalysis are emerging as powerful, environmentally benign alternatives for the synthesis of dihydroindoles.

Organocatalysis: Organocatalysts, which are small organic molecules, can promote various enantioselective transformations. For the synthesis of chiral indolines, organocatalysts have been employed in aza-Michael reactions. For instance, quinine-derived thiourea (B124793) or squaramide-based bifunctional organocatalysts can catalyze the enantioselective aza-Michael reaction between indoline derivatives and α,β-unsaturated ketones, leading to N-alkylated indolines with high yields and enantioselectivities. mdpi.com The enantioselectivity can be influenced by substituents on both the indoline and the enone. mdpi.com

Biocatalysis: Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. While specific examples for the direct synthesis of this compound are less common in the provided context, the principles of biocatalysis are applicable to the formation of the indoline core. For example, enzymes could be engineered to perform enantioselective reductions of indoles or cyclizations of appropriate precursors.

Stereoselective and Asymmetric Synthesis of Chiral this compound

The synthesis of enantiomerically pure 3-phenylindolines is of great interest, as the stereochemistry often plays a crucial role in the biological activity of these compounds. Asymmetric synthesis of this scaffold can be achieved through various catalytic methods.

Catalytic Asymmetric Synthesis: Both transition metal catalysis and organocatalysis have been successfully applied to the asymmetric synthesis of chiral indolines.

Transition Metal Catalysis: Chiral palladium and copper complexes have been used for enantioselective N-alkylation and N-arylation reactions. For example, copper-catalyzed propargylation of indolines with propargylic esters has been shown to proceed with high enantioselectivity. mdpi.com Similarly, iridium catalysts have been used for the intramolecular C(sp3)-H addition in 2-alkynyl-N,N-dimethylanilines to afford 3-substituted indoles. organic-chemistry.org

Organocatalysis: As mentioned previously, bifunctional organocatalysts, such as those derived from quinine, are highly effective in promoting enantioselective aza-Michael additions to form chiral N-alkylated indolines. mdpi.com The stereochemical outcome of these reactions can often be predicted and controlled by the choice of catalyst and reaction conditions. For example, electron-withdrawing groups on the α,β-unsaturated ketone generally lead to higher enantioselectivity. mdpi.com

The enantioselective Friedel-Crafts alkylation of indoles is another powerful method. Chiral BINOL-derived phosphoric acids have been used to catalyze the reaction of indoles with various electrophiles, such as β-CF3-β-disubstituted nitroalkenes, to produce chiral 3-substituted indoles with high enantiomeric excess. nih.gov The electronic nature of the substituents on both the indole and the electrophile can influence the yield and enantioselectivity of the reaction. nih.gov

A data table summarizing key aspects of stereoselective synthesis is presented below:

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper/Chiral Ligand | Propargylation | High enantioselectivity | mdpi.com |

| Iridium/Chiral Ligand | Intramolecular C-H Addition | Access to chiral 3-substituted indoles | organic-chemistry.org |

| Quinine-derived Organocatalyst | Aza-Michael Addition | High yields and enantioselectivities for N-alkylated indolines | mdpi.com |

Chiral Auxiliaries and Ligand-Controlled Approaches

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in the synthesis of chiral molecules. In the context of this compound derivatives, chiral auxiliaries are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is set, the auxiliary is removed.

One approach involves the use of enantiopure amines as chiral auxiliaries. For instance, isatin (B1672199) can be reacted with a chiral amine, such as (R)-1-phenylethylamine, to form a chiral imine. unimi.it Subsequent nucleophilic addition to the imine, followed by cyclization and removal of the auxiliary, can lead to the desired chiral indoline derivative. The diastereoselectivity of such reactions can be influenced by the choice of Lewis acid catalyst, with SnCl₄ sometimes providing better results. unimi.it

Ligand-controlled synthesis represents another powerful tool for achieving asymmetry. In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical course of the reaction. This strategy has been successfully applied to the synthesis of various chiral heterocycles. nih.govlookchem.com For instance, gold-catalyzed ligand-controlled annulation of ynamide precursors allows for the divergent synthesis of indole and furoindole scaffolds. rsc.org The selectivity is controlled by the choice of phosphine ligand; triphenylphosphine (B44618) favors direct indole formation, while Me₄tBuXPhos promotes a tandem annulation to yield the furoindole architecture. rsc.org This highlights the power of ligand design in directing reaction pathways.

The development of new chiral ligands is an active area of research. For example, a bisphosphine-thiourea ligand, ZhaoPhos, has been used in a highly efficient Iridium-catalyzed asymmetric hydrogenation of challenging aryl-substituted unprotected indoles. chinesechemsoc.orgchinesechemsoc.org This system demonstrates high reactivity and excellent stereoselective control, affording a variety of chiral indoline derivatives in good to high yields and excellent stereoselectivities. chinesechemsoc.orgchinesechemsoc.org

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds, including this compound. This technique involves the use of a chiral catalyst to deliver hydrogen to a prochiral substrate, such as an indole, with high enantioselectivity.

Several transition metal catalysts have been developed for this purpose. Ruthenium-based catalysts have shown significant promise. For example, a ruthenium complex with the trans-chelating chiral bisphosphine ligand PhTRAP can effectively catalyze the asymmetric hydrogenation of N-Boc-protected 3-substituted indoles. dicp.ac.cn In the case of N-Boc-3-phenylindole, this method yields the corresponding (S)-3-phenylindoline with an impressive 94% enantiomeric excess (ee). dicp.ac.cn

Palladium-catalyzed asymmetric hydrogenation offers another route to chiral indolines. A notable development is the use of a large, sterically hindered bisphosphine ligand, (2R,2′R,3R,3′R)-Wing-Phos, in the palladium-catalyzed asymmetric hydrogenation of unprotected 3-substituted indoles. dicp.ac.cn This methodology provides a range of 3-substituted indolines in excellent yields and with high enantiomeric ratios (up to 94.4:5.6 er). dicp.ac.cn The steric hindrance of the ligand plays a crucial role in achieving high enantioselectivity. dicp.ac.cn

More recently, catalysts based on earth-abundant metals are gaining attention. A manganese-catalyzed asymmetric hydrogenation of 3H-indoles has been reported, demonstrating excellent yields and enantioselectivities. nih.gov This system is compatible with acid-sensitive functional groups that are not tolerated by some ruthenium catalysts. nih.gov

Iridium catalysts have also been successfully employed. An Ir/bisphosphine-thiourea ligand system has been developed for the asymmetric hydrogenation of challenging aryl-substituted unprotected indoles, which often exhibit poor reactivity and enantioselectivity with other catalysts. chinesechemsoc.orgchinesechemsoc.org This method provides access to a wide variety of chiral indoline derivatives with excellent stereoselectivities (up to 99% ee). chinesechemsoc.orgchinesechemsoc.org

Green Chemistry Principles in Dihydroindole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of environmentally benign catalysts and the development of solvent-free and microwave-assisted protocols.

Environmentally Benign Catalysts (e.g., Clayzic)

Clay-based catalysts, such as Clayzic, have emerged as environmentally friendly alternatives to conventional homogeneous catalysts. rsc.orgias.ac.in Clayzic is a K10-montmorillonite clay supported zinc chloride, which acts as a solid acid catalyst. rsc.orgresearchgate.net It is considered an eco-friendly option, particularly as a substitute for hazardous Lewis acids like aluminum chloride in reactions such as Friedel-Crafts. rsc.org

The catalytic activity of Clayzic is attributed to the presence of Lewis acid sites, primarily zinc ions, within its porous structure. rsc.org These catalysts are water-tolerant, which is a significant advantage over traditional Lewis acids that require strictly anhydrous conditions. researchgate.net Clayzic has been successfully used in the synthesis of various heterocyclic compounds, including 2-phenyl-1H-indoles, demonstrating its utility in constructing the core indole scaffold. researchgate.net The use of such solid-supported catalysts simplifies product purification, as the catalyst can be easily removed by filtration, and it can often be recycled and reused.

Solvent-Free and Microwave-Assisted Protocols

Solvent-free reaction conditions and microwave-assisted synthesis are key green chemistry techniques that can lead to shorter reaction times, higher yields, and reduced waste generation. oatext.commdpi.comcem.com

Microwave irradiation has been shown to significantly accelerate many organic reactions. oatext.comnih.gov In a solvent-free setting, reactants are often adsorbed onto a solid support, such as silica (B1680970) gel or basic alumina, and then irradiated with microwaves. cem.com This approach has been successfully applied to the synthesis of various heterocyclic compounds. For example, the Knoevenagel condensation of aromatic aldehydes with active methylene compounds can be achieved rapidly and in high yields under solvent-free microwave conditions. oatext.com

The combination of solvent-free conditions and microwave assistance offers a powerful and environmentally friendly platform for synthesizing dihydroindole derivatives and related structures. These methods reduce or eliminate the use of volatile and often toxic organic solvents, aligning with the core principles of green chemistry. mdpi.com

Chemical Reactivity and Transformation Pathways of 3 Phenyl 2,3 Dihydro 1h Indole

Oxidative Transformations of 3-phenyl-2,3-dihydro-1H-indole

Oxidative Dehydrogenation to Indole (B1671886) Analogues

The conversion of the 2,3-dihydro-1H-indole (indoline) scaffold to its aromatic indole counterpart is a fundamental oxidative transformation. This dehydrogenation, or aromatization, is a common strategy in organic synthesis to produce substituted indoles. For this compound, this reaction yields 3-phenylindole.

Various oxidizing agents and catalytic systems have been employed to achieve this transformation. Manganese dioxide (MnO₂) is a classic reagent used for this purpose. The oxidation of 3-phenylindoline with MnO₂ in a solvent like dichloroethane at elevated temperatures (e.g., 60 °C) results in the formation of 3-phenylindole in good yield. researchgate.net Other methods involve transition-metal catalysts. For instance, a transition-metal/quinone complex can serve as an effective catalyst for the aerobic dehydrogenation of indolines, using molecular oxygen as the oxidant. organic-chemistry.orgresearchgate.net This highlights a move towards more sustainable and milder reaction conditions. Similarly, palladium on carbon (Pd/C) can be used for dehydrogenation, often in a boiling solvent such as o-xylene. researchgate.net

The development of efficient dehydrogenation protocols is significant as it provides access to indole derivatives that are key intermediates for pharmaceutically important molecules. organic-chemistry.orgresearchgate.net

Table 1: Selected Reagents for Oxidative Dehydrogenation of Indolines

| Reagent/Catalyst System | Oxidant | Conditions | Product | Reference |

|---|---|---|---|---|

| Manganese Dioxide (MnO₂) | - | Dichloroethane, 60 °C | 3-Phenylindole | researchgate.net |

| Transition-metal/quinone complex | O₂ (aerobic) | - | Indole analogues | organic-chemistry.orgresearchgate.net |

| Palladium on Carbon (Pd/C) | - | Boiling o-xylene | Indole analogues | researchgate.net |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | - | Toluene (B28343), boiling | Indole analogues | researchgate.net |

| Copper catalyst with TEMPO | O₂ | Room Temperature, THF | Indole analogues | organic-chemistry.org |

Autoxidation Processes and Addition Reactions

Autoxidation refers to the spontaneous oxidation of a compound by atmospheric oxygen. While specific studies focusing solely on the autoxidation of this compound are not extensively detailed in the provided results, the general principles of autoxidation in related heterocyclic systems can be considered. Such processes often involve the formation of radical intermediates. For instance, the autoxidation of some heterocyclic aminals generates aminyl radicals that can undergo further reactions, such as C-C bond cleavage and subsequent reaction with oxygen. acs.org

Addition reactions to the this compound core can occur, although the aromatization to the corresponding indole is often a competing and favorable pathway. The nucleophilic character of the nitrogen atom and the potential for reactions at the C2 position are key features. For example, in the synthesis of N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones, the reaction proceeds via intermolecular C-C bond formation followed by intramolecular C-N bond formation, highlighting the reactivity of the indoline (B122111) nitrogen. researchgate.net

Ring-Opening and Rearrangement Reactions

The 2,3-dihydro-1H-indole ring system can undergo ring-opening and rearrangement reactions under specific conditions. While less common than oxidative dehydrogenation, these transformations provide pathways to different molecular scaffolds.

For example, studies on related N-arylindoles have shown that reductive ring-opening can be triggered by reagents like Et₃SiH/KOtBu. rsc.org This process can lead to the formation of substituted anilines. rsc.org In one instance, the reaction of N-allyl-3-methylindole unexpectedly yielded 2-iso-propylaniline, demonstrating a reductive ring-opening pathway. rsc.org While this example is on an indole rather than an indoline, it points to the possibility of cleaving the heterocyclic ring.

Rearrangement reactions are often driven by the formation of cationic intermediates. Pinacol-type rearrangements, which typically involve 1,2-diols, can lead to significant structural changes through migratory shifts of alkyl or aryl groups. msu.edu In the context of this compound, acid-catalyzed conditions could potentially lead to protonation and subsequent rearrangements, although specific examples are not prevalent in the provided search results. Ring-opening of related nitrocyclopropanes mediated by Lewis acids like BF₃·OEt₂ proceeds through zwitterionic intermediates to yield aroylmethylidene malonates, showcasing a ring-opening rearrangement pathway that ultimately leads to acyclic products. organic-chemistry.org

Nucleophilic and Electrophilic Substitution Reactions on the Dihydroindole and Phenyl Moieties

The this compound scaffold possesses multiple sites for substitution reactions.

Nucleophilic Substitution: The nitrogen atom of the dihydroindole ring is nucleophilic and can participate in various reactions. It can be acylated or alkylated. For example, N-acyl derivatives are common starting materials for further functionalization. researchgate.net The reactivity of the nitrogen is central to many cyclization and annulation strategies.

Electrophilic Substitution: The benzene (B151609) ring of the dihydroindole core and the appended phenyl group are susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The amino group of the indoline ring is an activating, ortho-, para-director. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the nitrogen atom on the dihydroindole's benzene ring (positions 5 and 7). The phenyl group at C3 will also direct incoming electrophiles to its ortho and para positions. The precise outcome would depend on the reaction conditions and the specific electrophile used.

In the broader context of indole chemistry, electrophilic substitution preferentially occurs at the C3 position of the pyrrole (B145914) ring. bhu.ac.in For this compound, the C3 position is already substituted. However, upon aromatization to 3-phenylindole, further electrophilic substitution would likely be directed to the C2 position or the N-H position. acs.org

Cyclization Reactions and Annulation Strategies involving this compound Scaffolds

The this compound scaffold is a valuable building block for the synthesis of complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions often utilize the reactivity of the indoline nitrogen and the C-H bonds of the aromatic rings.

Rhodium-catalyzed reactions are prominent in this area. For instance, Rh(III)-catalyzed C-H activation and intramolecular cyclization of N-arylamides with cyclic 2-diazo-1,3-diketones can produce N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones. researchgate.net This reaction cascade involves the formation of C-C and C-N bonds under mild conditions. researchgate.net One specific product synthesized through this methodology is 9-Acetyl-8-bromo-2-phenyl-2,3-dihydro-1H-carbazol-4(9H)-one. researchgate.net

Another strategy involves the rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles (the dehydrogenated form of the target molecule) with alkynes. This leads to the formation of polycyclic structures like indolo[2,1-a]isoquinolines through C-H/N-H activation. researchgate.net

Furthermore, T3P (Propylphosphonic Anhydride) can be used to promote the cyclization of N-phenyl-C-aryl imines with thionicotinic acid to form 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] organic-chemistry.orgnih.govthiazin-4-ones. mdpi.com This method is effective for preparing N-phenyl compounds that are otherwise difficult to synthesize. mdpi.com

Table 2: Examples of Cyclization/Annulation Reactions

| Starting Materials | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| N-arylamides, Cyclic 2-diazo-1,3-diketones | [Cp*RhCl₂]₂, AgNTf₂ | N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones | researchgate.net |

| 2-Phenyl-1H-indoles, Alkynes | Rhodium catalyst | Indolo[2,1-a]isoquinolines | researchgate.net |

| N-phenyl-C-aryl imines, Thionicotinic acid | T3P | 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] organic-chemistry.orgnih.govthiazin-4-ones | mdpi.com |

Mechanism-Based Studies of Key Reactions

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.

For the T3P-mediated synthesis of pyrido organic-chemistry.orgnih.govthiazin-4-ones, a proposed mechanism involves the initial activation of the carboxylic acid by T3P to form a phosphonate (B1237965) ester intermediate. mdpi.com The imine nitrogen then attacks the activated carbonyl group, leading to an iminium ion. mdpi.com A final intramolecular nucleophilic attack by the sulfur atom onto the electrophilic iminium carbon completes the cyclization. mdpi.com

In the context of ring-opening reactions, studies on nitrocyclopropanes suggest a mechanism involving the formation of zwitterionic intermediates upon treatment with a Lewis acid. organic-chemistry.org This is followed by elimination of the nitro group and a Nef-type reaction to yield the final product. organic-chemistry.org

Mechanistic studies on the reductive ring-opening of N-arylindoles using Et₃SiH/KOtBu point towards the formation of a radical anion intermediate. rsc.org Subsequent fragmentation of this intermediate drives the reaction forward. The use of radical probes, such as cyclopropyl (B3062369) groups, helps to elucidate these pathways. rsc.org These detailed mechanistic inquiries provide valuable insights into the complex electron transfer and bond-breaking/forming processes that govern the reactivity of the indole and indoline core. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 2,3 Dihydro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of protons and carbon atoms.

The ¹H NMR spectrum of 3-phenyl-2,3-dihydro-1H-indole provides characteristic signals corresponding to the protons in the indoline (B122111) and phenyl rings. The aromatic protons typically appear in the downfield region (δ 6.6–7.4 ppm). The protons on the indoline core, specifically at the C2 and C3 positions, exhibit distinct chemical shifts and coupling patterns.

The methine proton at the C3 position (H3), being adjacent to the phenyl group, typically resonates as a triplet. The diastereotopic methylene (B1212753) protons at the C2 position (H2) often appear as two separate multiplets due to their different spatial environments. The N-H proton of the indoline ring also gives a characteristic signal, which can vary in chemical shift depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-Ar (phenyl & indoline) | 6.64 - 7.35 | m | - |

| H-3 | 4.49 | t | 8.5 |

| H-2a | 4.00 | t | 8.5 |

| H-2b | 3.54 | t | 8.5 |

| N-H | 3.88 | br s | - |

| Data acquired in CDCl₃. Chemical shifts and coupling constants are representative and may vary slightly based on experimental conditions. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum shows distinct signals for the aromatic carbons of both the phenyl and the indoline rings, as well as for the aliphatic carbons at positions C2 and C3.

The carbon atom at C3, which is bonded to the phenyl group, and the C2 carbon atom, appear in the aliphatic region of the spectrum. The aromatic carbons resonate in the typical downfield region.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-Ar (phenyl & indoline) | 151.7, 144.5, 128.8, 128.0, 127.3, 126.8, 125.1, 118.8, 109.8 |

| C-2 | 51.0 |

| C-3 | 47.9 |

| Data acquired in CDCl₃. Chemical shifts are representative and may vary based on experimental conditions. |

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are employed for unambiguous assignment of the proton and carbon signals.

A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the connectivity of the protons within the indoline ring system. For instance, correlations would be observed between the H3 proton and the H2 protons.

An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This technique is crucial for assigning the chemical shifts of the C2 and C3 carbons by correlating them with their respective directly bonded protons (H2 and H3).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms. The exact mass measurement is a critical step in the definitive identification of the compound. For the protonated molecule [M+H]⁺, the calculated exact mass is 196.1121, which would be closely matched by the experimental value obtained from HRMS analysis.

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure.

A common fragmentation pathway involves the loss of the phenyl group, leading to a significant peak in the mass spectrum. Another characteristic fragmentation is the cleavage of the indoline ring. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion | Description |

| 195 | [M]⁺ | Molecular Ion |

| 194 | [M-H]⁺ | Loss of a hydrogen atom |

| 118 | [M-C₆H₅]⁺ | Loss of the phenyl group |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its specific structural features, including the N-H group of the dihydroindole ring, the aromatic rings, and the aliphatic C-H bonds.

The spectrum of an indole (B1671886) derivative typically displays a distinct peak for the N-H stretching vibration. In related indole compounds, this peak is observed around 3406 cm⁻¹. The aromatic C-H stretching vibrations from both the phenyl and the fused benzene (B151609) ring are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the range of 3035-3075 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the saturated part of the dihydroindole ring will absorb at wavenumbers just below 3000 cm⁻¹.

Stretching vibrations associated with the carbon-carbon double bonds (C=C) of the aromatic rings typically result in strong absorption bands in the 1500–1600 cm⁻¹ region. For instance, aromatic C=C stretching in indole-related structures has been observed at 1508 cm⁻¹, 1577 cm⁻¹, and 1595 cm⁻¹. The C-N stretching vibration of the amine within the heterocyclic ring also contributes to the fingerprint region of the spectrum. Furthermore, the out-of-plane (=C-H) bending vibrations of the aromatic rings are characteristic and appear at lower wavenumbers, typically between 680 and 1000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Amine) | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| =C-H (Aromatic) | Bending (Out-of-plane) | 680 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore of this compound consists of the phenyl group and the dihydroindole system. The electronic transitions observed in the UV-Vis spectrum are primarily π → π* transitions associated with the aromatic rings.

The electronic transitions in the parent indole chromophore involve a partial electron transfer from the pyrrole (B145914) moiety to the benzene portion of the ring system. The absorption spectrum is sensitive to substitution on the indole ring, which can tune the energy of the electronic transitions. For instance, the UV-Vis spectrum of 1H-indole-2,3-dione shows absorption maxima at 208, 242, and 302 nm, which are attributed to π → π* transitions of the aromatic ring and carbonyl groups, while a weaker absorption at 418 nm is assigned to an n → π* transition.

In this compound, the saturation of the C2-C3 bond in the five-membered ring disrupts the conjugation of the traditional indole system. Consequently, the chromophore is more closely related to an N-alkylaniline fused to an aliphatic ring, with an additional isolated phenyl group. The spectrum is expected to be dominated by the π → π* transitions of the aniline-like moiety and the separate phenyl ring. The presence of substituents can significantly shift the absorption maxima (λmax).

The table below presents typical absorption maxima for related chromophores to provide context for the expected spectral properties of this compound.

| Compound/Chromophore | λmax (nm) | Transition Type |

| Indole | ~270-290 | π → π |

| 2-Phenyl-1H-indole | ~310 | π → π |

| 1H-Indole-2,3-dione | 242, 302 | π → π |

| 1H-Indole-2,3-dione | 418 | n → π |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD)

Below is a table summarizing crystallographic data for several complex indole derivatives, illustrating the type of information obtained from SC-XRD analysis.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| (E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indole | Monoclinic | P2₁/c | a = 9.882 Å, b = 15.614 Å, c = 11.181 Å, β = 106.691° |

| 8-(1H-indol-2-yl)-5-(p-tolyl)-triazolo[3,4-b]thiadiazole | Monoclinic | P2₁/n | a = 7.8707 Å, b = 15.9681 Å, c = 11.9798 Å, β = 100.283° |

| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | Monoclinic | P2₁/c | a = 7.5129 Å, b = 17.4245 Å, c = 16.0988 Å, β = 98.087° |

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of indole derivatives is stabilized by a network of non-covalent intermolecular and intramolecular interactions. These forces dictate the molecular packing in the crystal lattice. Common interactions observed in related structures include hydrogen bonding, π-π stacking, and C-H···π interactions.

Hydrogen bonding is a critical directional interaction. In structures containing an N-H group, as in this compound, this group can act as a hydrogen bond donor, interacting with acceptor atoms like oxygen or nitrogen in neighboring molecules. For example, N-H···O hydrogen bonds are frequently observed in the crystal structures of functionalized indoles.

π-π stacking interactions are prevalent due to the presence of aromatic rings. These can occur between the indole ring systems of adjacent molecules or between the indole and phenyl rings. These interactions are characterized by the distance between the centroids of the aromatic rings. In one N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide structure, a π-π interaction was noted with a centroid-to-centroid distance of 3.503 Å. Another derivative exhibits offset π-π stacking with an intercentroid distance of 3.650 Å.

| Interaction Type | Description | Example Distance (Å) | Reference Compound |

| π-π Stacking | Attraction between parallel aromatic rings. | 3.503 (Centroid-Centroid) | N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide |

| Offset π-π Stacking | Attraction between offset parallel aromatic rings. | 3.650 (Intercentroid) | N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline |

| C-H···π Interaction | A C-H bond pointing towards an aromatic π-system. | - | (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole |

| N-H···O Hydrogen Bond | Interaction between an N-H donor and an oxygen acceptor. | - | N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide |

Computational and Theoretical Investigations of 3 Phenyl 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful tool for investigating the fundamental properties of molecular systems. Through DFT calculations, a detailed understanding of the optimized geometry, electronic behavior, and spectroscopic signatures of 3-phenyl-2,3-dihydro-1H-indole can be achieved.

Geometry Optimization and Electronic Structure Analysis

The electronic structure of the molecule, which governs its chemical behavior, is also elucidated through these calculations. This includes the distribution of electron density and the nature of the chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the specific HOMO and LUMO energy values and the resulting energy gap would be determined through DFT calculations. These values are crucial for predicting how the molecule will interact with other chemical species. For instance, in a study on a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, reflecting its chemical reactivity .

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.80 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 4.85 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type, as specific literature values for this compound were not found.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are also instrumental in predicting the spectroscopic properties of molecules, which can be compared with experimental data for structural confirmation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted chemical shifts are valuable for assigning the signals in experimental NMR spectra. The accuracy of these predictions has been shown to be quite high, often with root mean square errors between 0.2 and 0.4 ppm for ¹H shifts in comparison to experimental values .

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its Infrared (IR) spectrum. These theoretical spectra show the characteristic absorption bands corresponding to different vibrational modes, such as stretching and bending of bonds. Comparing the calculated and experimental IR spectra can aid in the identification and structural elucidation of the compound. For example, in studies of various organic molecules, DFT calculations have been successfully used to assign the vibrational modes observed in experimental FT-IR spectra nih.gov.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) region. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. The calculated UV-Vis spectrum provides insights into the electronic transitions occurring within the molecule, often related to π-π* and n-π* transitions. Studies on indole (B1671886) derivatives have demonstrated the utility of TD-DFT in interpreting their UV-Vis absorption spectra acs.org.

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.8 - 7.5 ppm |

| Indoline (B122111) Protons | δ 3.0 - 4.5 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm |

| Indoline Carbons | δ 30 - 60 ppm | |

| IR | N-H Stretch | ~3400 cm⁻¹ |

| UV-Vis | λmax | ~250 nm, ~290 nm |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type, as specific literature values for this compound were not found.

Quantum Chemical Descriptors and Reactivity Analysis

From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to provide a quantitative measure of the molecule's reactivity.

Chemical Hardness, Softness, and Ionization Potential

Based on the HOMO and LUMO energies, key reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -E(LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

These descriptors provide a framework for understanding the global reactivity of this compound.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.80 |

| Electron Affinity (A) | 0.95 |

| Chemical Hardness (η) | 2.43 |

| Chemical Softness (S) | 0.41 |

Note: The data in this table is illustrative and based on the theoretical HOMO-LUMO energies presented in Table 1.

Molecular Electrostatic Potential (MESP) Maps

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.

The MESP map is color-coded to indicate different regions of electrostatic potential. Typically, red regions represent areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions indicate positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MESP map would likely show a region of negative potential around the nitrogen atom of the indoline ring due to the presence of its lone pair of electrons, making it a likely site for electrophilic interaction. The phenyl ring and the benzene (B151609) part of the indoline system would exhibit regions of both positive and negative potential, influencing their interaction with other molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study chemical bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals (MOs) obtained from a quantum chemical calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. researchgate.netnih.gov This analysis provides a quantitative description of intramolecular interactions, charge transfer, and delocalization effects.

The core of NBO analysis involves examining the interactions between "donor" (filled) Lewis-type NBOs and "acceptor" (empty) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. researchgate.net These donor-acceptor interactions signify deviations from an idealized, localized Lewis structure and are referred to as delocalization corrections. For instance, a significant interaction between a filled bonding orbital (σ) and an empty anti-bonding orbital (σ*) indicates electron delocalization, which contributes to the molecule's stability.

NBO analysis provides detailed information on:

Hybridization: The composition of bonding orbitals in terms of atomic hybrids (e.g., sp², sp³).

Bond Polarization: The distribution of electron density between two atoms in a bond.

Stabilization Energies (E(2)): The energy associated with charge transfer interactions between donor and acceptor orbitals, quantifying the extent of electron delocalization.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comdtic.mil By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics, stability, and thermodynamic properties of molecules. mdpi.comdtic.mil This technique is invaluable for exploring the accessible conformations of flexible molecules like this compound and understanding how they behave in different environments.

For conformational analysis, MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. mdpi.com The simulation trajectory reveals how the molecule flexes, rotates, and changes its shape over timescales ranging from femtoseconds to microseconds or longer. Key insights from MD simulations include:

Conformational Preferences: Identifying the most stable and populated shapes of the molecule.

Structural Flexibility: Quantifying the motion in different parts of the molecule, such as the rotation of the phenyl group relative to the indole core.

Solvent Effects: Understanding how interactions with solvent molecules influence the molecule's conformation and stability.

Although specific MD simulation studies focused on the conformational analysis of this compound have not been detailed in the available literature, this methodology would be crucial for understanding the dynamic behavior of the phenyl substituent and the puckering of the dihydro-indole ring, which are key determinants of its biological and chemical properties.

Non-Linear Optical (NLO) Properties Calculations (Polarizability and Hyperpolarizability)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is crucial for applications in photonics, telecommunications, and optical data processing. dtic.milcrystalexplorer.net Computational chemistry provides essential tools for predicting the NLO properties of molecules, guiding the design of new materials. crystalexplorer.netmdpi.com The key parameters that quantify a molecule's NLO response are the polarizability (α) and the first-order hyperpolarizability (β).

Polarizability (α): This is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, leading to an induced dipole moment.

Hyperpolarizability (β): This tensor quantity describes the second-order (or first non-linear) response of the molecule to the electric field. A large hyperpolarizability value is a primary indicator of a strong NLO response. mdpi.com

These properties are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT), often employing a finite-field approach. dtic.milnih.gov The calculations can determine the individual components of the polarizability and hyperpolarizability tensors, from which the average values are derived. Molecules with extensive π-conjugated systems and significant charge transfer characteristics often exhibit large hyperpolarizabilities.

While specific calculated values for the polarizability and hyperpolarizability of this compound were not found in the reviewed literature, theoretical studies on similar heterocyclic and aromatic compounds have shown that the presence of donor-acceptor groups and extended conjugation significantly enhances NLO properties. dtic.milmdpi.com A computational investigation of this compound would be expected to show a moderate NLO response due to its conjugated system.

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface, Fingerprint Plots)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique surface for each molecule. This surface can be color-mapped with various properties, such as dnorm (normalized contact distance), to highlight regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

Complementary to the 3D Hirshfeld surface is the 2D "fingerprint plot," which summarizes all intermolecular contacts in a single graph. researchgate.net The plot is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions (e.g., H···H, C-H···π, O···H) produce distinct characteristic shapes in the fingerprint plot, and the relative area under these features corresponds to the prevalence of each interaction in the crystal packing. researchgate.net

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Dihydroindole Derivative

| Interaction Type | Contribution (%) |

| H···H | 41.2% |

| C···H/H···C | 20.3% |

| O···H/H···O | 17.8% |

| N···H/H···N | 10.6% |

Note: Data is based on a related dihydroindole structure and is presented for illustrative purposes.

This type of analysis indicates that van der Waals forces, particularly H···H interactions, are the most significant contributors to the crystal packing, with hydrogen bonding (N···H and O···H) and C-H···π interactions also playing important roles in stabilizing the supramolecular architecture.

Medicinal Chemistry and Biological Activity of 3 Phenyl 2,3 Dihydro 1h Indole Derivatives

Structure-Activity Relationship (SAR) Studies of 3-phenyl-2,3-dihydro-1H-indole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the 3-phenyl-indole scaffold family, SAR studies have been instrumental in identifying key structural features required for potency and selectivity against various biological targets. While much of the research has focused on the aromatic 3-phenyl-1H-indole core, the principles derived are often relevant to the corresponding dihydro (indoline) analogues. These studies typically involve systematic modifications of the scaffold, such as altering substituents on the phenyl and indole (B1671886) rings, to map the chemical space and optimize biological response.

Influence of Substituents on Biological Potency

The biological potency of 3-phenyl-indole derivatives can be significantly modulated by the nature and position of substituents on both the indole and phenyl rings. Research into the antimycobacterial and antimalarial properties of these compounds has provided detailed SAR data.

In the context of antimycobacterial activity against Mycobacterium tuberculosis (Mtb), modifications to the 3-phenyl-1H-indole scaffold have revealed that steric factors may be more critical than electronic properties for inhibitory potency. nih.gov For instance, the introduction of a trifluoromethyl group at the 4-position of the phenyl ring resulted in a compound with a potent Minimum Inhibitory Concentration (MIC) of 18.2 µM. nih.gov In contrast, a methoxy (B1213986) group at the same position yielded a less active compound (MIC of 84.3 µM), and a fluorine atom led to a further reduction in activity. nih.gov

Similarly, in the search for new antimalarial agents, SAR studies on 2-(4-aminosulfonylphenyl)-3-phenyl-indole derivatives highlighted the importance of substitution on the indole nucleus. The presence of a chloro group at the 5-position of the indole ring was found to increase in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net Conversely, other substituents at the same position, such as fluoro, amine, methoxy, or hydroxy groups, led to diminished antimalarial activity compared to the unsubstituted analogue. researchgate.net

| Scaffold | Substituent Position | Substituent | Biological Activity | Potency (MIC/IC50) | Reference |

|---|---|---|---|---|---|

| 3-phenyl-1H-indole | Phenyl C4 | -CF3 | Antimycobacterial (Mtb) | 18.2 µM | nih.gov |

| 3-phenyl-1H-indole | Phenyl C4 | -OCH3 | Antimycobacterial (Mtb) | 84.3 µM | nih.gov |

| 3-phenyl-1H-indole | Phenyl C4 | -F | Antimycobacterial (Mtb) | > MIC of -OCH3 analogue | nih.gov |

| 2-(4-aminosulfonylphenyl)-3-phenyl-indole | Indole C5 | -Cl | Antimalarial (P. falciparum) | Increased activity | researchgate.net |

| 2-(4-aminosulfonylphenyl)-3-phenyl-indole | Indole C5 | -F, -NH2, -OCH3, -OH | Antimalarial (P. falciparum) | Diminished activity | researchgate.net |

Pharmacophore Identification and Optimization

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can guide the design of new molecules with improved potency and selectivity.

In Silico Approaches in Drug Design and Discovery

Computational, or in silico, methods are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. These approaches, including molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, are widely applied to indole-based scaffolds to predict biological activity, understand mechanisms of action, and design novel derivatives with enhanced properties.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and intermolecular interactions. Docking studies have been instrumental in elucidating the mechanism of action for various 3-phenyl-indole derivatives.

For example, molecular docking simulations suggested that certain furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives inhibit tubulin polymerization by binding at the colchicine (B1669291) site, a key target in cancer therapy. rsc.org In another study, docking of 3-methyl-2-phenyl-1-substituted-indole derivatives into the active sites of cyclooxygenase (COX) enzymes was used to rationalize their anti-inflammatory activity, with the results aligning with in vitro inhibition assays. nih.gov Furthermore, computational studies of phenyl benzenesulfonylhydrazides as inhibitors of indoleamine 2,3-dioxygenase (IDO), another important cancer target, revealed that the key interactions involved coordination of the sulfone group with the heme iron in the enzyme's active site, along with hydrogen bonding and hydrophobic interactions. nih.gov

| Derivative Class | Biological Target | Key Interactions/Binding Site | Therapeutic Area |

|---|---|---|---|

| Furanyl/thiophenyl-3-phenyl-1H-indole-2-carbohydrazides | Tubulin | Colchicine binding site | Anticancer rsc.org |

| 3-methyl-2-phenyl-1-substituted-indoles | Cyclooxygenase (COX) | Enzyme active site | Anti-inflammatory nih.gov |

| Phenyl benzenesulfonylhydrazides | Indoleamine 2,3-dioxygenase (IDO) | Coordination with heme iron, H-bonding, hydrophobic interactions | Anticancer nih.gov |

| Indole-based heterocycles | UDP-N-acetylmuramatel-alanine ligase (MurC) | Hydrogen bonds and pi-stacked interactions | Antimicrobial nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A reliable QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

QSAR studies have been applied to a variety of indole-based scaffolds. For example, 2D- and 3D-QSAR models were developed for a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as inhibitors of the influenza A virus. semanticscholar.org These models, which passed rigorous internal and external validation criteria, identified the most relevant molecular descriptors for predicting antiviral activity. semanticscholar.org In another study, a QSAR model was developed for indeno[1,2-b]indole (B1252910) derivatives as inhibitors of the protein kinase CK2, a target in cancer therapy. nih.gov This model was subsequently used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-diones, demonstrating the predictive power of a well-constructed QSAR model. nih.gov The development of statistically robust QSAR models is a key component of modern medicinal chemistry, enabling a more rational approach to lead optimization.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Computational, or in silico, studies are instrumental in the early stages of drug discovery for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel compounds. These predictions for various indole derivatives suggest favorable pharmacokinetic profiles, indicating their potential as drug-like molecules.

In silico analyses of novel indole derivatives containing pteridine (B1203161) and benzimidazole (B57391) moieties have implied good oral absorption and no penetration of the blood-brain barrier (BBB). japsonline.com Furthermore, these studies predicted a lack of inhibition of the Cytochrome P450 2D6 (CYP2D6) enzyme, a key component in the metabolism of many drugs. japsonline.com The plasma protein binding (PPB) model for these compounds suggested a high probability of being bound to carrier proteins in the blood, which is crucial for their distribution to target tissues. japsonline.com

Similarly, ADME predictions for a series of N-substituted indole derivatives designed as potential anti-inflammatory and antioxidant agents showed zero violations of Lipinski's rule of five. nih.gov This compliance suggests good oral bioavailability and drug-like characteristics for these compounds. nih.gov Further in silico characterization of ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives also predicted favorable lipophilic character, with Log P values for molecules showing high binding affinities falling within the range of 2.25-3.13. neliti.com

Table 1: Predicted ADME Properties of Selected Indole Derivatives

| Parameter | Prediction for Indole-Pteridine/Benzimidazole Derivatives japsonline.com | Prediction for N-Substituted Indole Derivatives nih.gov | Prediction for Ethyl Indole Carboxylate Derivatives neliti.com |

|---|---|---|---|

| Oral Absorption | Good | Compliant with Lipinski's Rule | Not specified |

| Blood-Brain Barrier (BBB) Penetration | No penetration predicted | Not specified | Not specified |

| CYP2D6 Inhibition | No inhibition predicted | Not specified | Not specified |

| Plasma Protein Binding | High probability of binding | Not specified | Not specified |

| Lipinski's Rule Violation | Not specified | Zero violations | Not specified |

| Log P Value | Not specified | Not specified | 2.25 - 3.13 |

Spectrum of Biological Activities

Derivatives of the indole scaffold have demonstrated a wide array of biological activities, positioning them as privileged structures in medicinal chemistry. Their functions span from combating cancer cell proliferation to inhibiting microbial growth.

Anticancer and Anti-Proliferative Activities

The indole nucleus is a core component of many compounds developed for cancer therapy. These derivatives target various hallmarks of cancer, including uncontrolled cell division, angiogenesis, and resistance to programmed cell death.

Tubulin Inhibition and Cell Cycle Arrest (G2/M Phase)

A significant mechanism of action for several anticancer indole derivatives is the disruption of microtubule dynamics through tubulin inhibition. Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent cell death.

Arylthioindole (ATI) derivatives, for example, are potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin. nih.gov Certain 2-phenylindole (B188600) derivatives have been shown to potently inhibit tubulin polymerization. nih.gov Specifically, compounds designated as 33 and 44 were found to arrest over 80% of HeLa cells in the G2/M phase of the cell cycle at concentrations of 20–50 nM. nih.gov This arrest in mitotic progression was followed by cell death. nih.gov Another arylthioindole, compound 16 , was also observed to cause a significant accumulation of HeLa cells (56%) in the G2/M phase after 24 hours of treatment. csic.es

Further studies on indole-based chalcone (B49325) derivatives and other complex indole skeletons have confirmed their ability to induce G2/M cell cycle arrest by inhibiting tubulin polymerization. nih.gov Molecular docking studies suggest these compounds fit into the colchicine binding site of tubulin, with the indole moiety reaching into a key hydrophobic pocket. nih.gov

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that often become dysregulated in cancer, making them prime targets for therapeutic intervention. Indole derivatives have been extensively explored as inhibitors of multiple kinases involved in cancer progression. nih.govresearchgate.net

Various indole-based compounds have been found to effectively target kinases such as PIM, CDK, TK, AKT, SRC, and PI3K to inhibit cancer cell proliferation. nih.govresearchgate.net For instance, certain indolyl-hydrazone derivatives have demonstrated significant inhibitory activity against a panel of kinases including PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR. nih.gov The pyrrole (B145914) indolin-2-one scaffold, found in the FDA-approved drug sunitinib , is a well-established kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). cancertreatmentjournal.com

A series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivatives containing a 1,3,4-thiadiazole (B1197879) moiety also exhibited potent antiproliferative activity. nih.gov The most active compound, 10b , showed IC₅₀ values of 12.0 nM and 10 nM against A549 (lung cancer) and K562 (leukemia) cells, respectively. nih.gov

Table 2: Kinase Inhibition Profile of Selected Indole Derivatives

| Compound Class | Target Kinases | Example Compound | Notable Activity |

|---|---|---|---|

| Indolyl-hydrazones | PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, EGFR | Compound 5 | Significant multi-kinase inhibition nih.gov |

| Pyrrole indolin-2-ones | VEGFRs, PDGFRs | Sunitinib | FDA-approved for renal cell carcinoma and GIST cancertreatmentjournal.com |

| Oxoindolinyl-pyrazolyl acetamides | Not specified | 10b | IC₅₀ = 12.0 nM (A549), 10 nM (K562) nih.gov |

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a key strategy for anticancer therapies. Indole derivatives have been shown to trigger apoptosis through various cellular mechanisms.

One mechanism involves the activation of the intrinsic apoptosis pathway. Studies on benzo[f]indole-4,9-dione derivatives revealed they can induce apoptosis in triple-negative breast cancer cells by increasing intracellular reactive oxygen species (ROS). mdpi.com This ROS increase leads to DNA and mitochondrial damage, altering the balance between the pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins. mdpi.com This, in turn, activates initiator caspase-9 and effector caspase-3, culminating in cell death. mdpi.com